molecular formula C9H8BrF3O B8053210 2-Bromo-1-ethoxy-3-(trifluoromethyl)benzene

2-Bromo-1-ethoxy-3-(trifluoromethyl)benzene

Cat. No.: B8053210
M. Wt: 269.06 g/mol
InChI Key: ZGHOMTJAYDGTQV-UHFFFAOYSA-N
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Description

2-Bromo-1-ethoxy-3-(trifluoromethyl)benzene is a substituted aromatic compound featuring a bromine atom at the ortho position (C2), an ethoxy group (-OCH₂CH₃) at the para position (C1), and a trifluoromethyl (-CF₃) group at the meta position (C3). This unique combination of substituents imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. The electron-withdrawing trifluoromethyl group increases stability and influences reactivity patterns .

Properties

IUPAC Name

2-bromo-1-ethoxy-3-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF3O/c1-2-14-7-5-3-4-6(8(7)10)9(11,12)13/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGHOMTJAYDGTQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Bromo-1-ethoxy-3-(trifluoromethyl)benzene is an organic compound that has garnered attention for its potential biological activity, particularly in pharmaceutical and chemical biology applications. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bromine atom, an ethoxy group, and a trifluoromethyl group attached to a benzene ring. This unique combination of substituents is significant as it influences the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to participate in nucleophilic substitution reactions, where the bromine atom can be displaced by nucleophiles. This process typically follows an SN2 mechanism, where the compound acts as a reactive intermediate in various synthetic pathways, particularly in the development of pharmaceuticals and other biologically active compounds .

Antimicrobial Potential

Recent studies have explored the antimicrobial properties of compounds structurally similar to this compound. For instance, derivatives with halogen substituents have shown promising activity against various bacterial strains. The presence of electron-withdrawing groups like trifluoromethyl enhances lipophilicity and bioactivity .

Case Studies

  • Synthesis of Antimicrobial Agents : Research has indicated that compounds with similar structural features exhibit significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. For example, modifications to the phenyl ring can lead to enhanced activity against resistant strains .
  • Pharmaceutical Applications : this compound is being investigated as a precursor in the synthesis of more complex molecules that may possess anti-inflammatory or anticancer properties .

Table 1: Summary of Biological Activities

Compound NameActivity TypeMIC (µg/mL)Reference
This compoundAntibacterialTBD
Similar Halogenated CompoundsAntibacterial0.4 - 8
Triazole DerivativesAntifungal0.4 - 3.12

Scientific Research Applications

Chemical Synthesis Applications

Building Block in Organic Chemistry
2-Bromo-1-ethoxy-3-(trifluoromethyl)benzene serves as a versatile building block in organic synthesis. Its unique trifluoromethyl group enhances the lipophilicity and biological activity of synthesized compounds, making it valuable for developing pharmaceuticals and agrochemicals .

Substitution and Coupling Reactions
The compound can undergo various chemical reactions:

  • Electrophilic Aromatic Substitution : The bromine atom can be substituted by nucleophiles, allowing for the formation of new carbon-nitrogen or carbon-carbon bonds.
  • Coupling Reactions : It is frequently employed in palladium-catalyzed coupling reactions, such as Suzuki-Miyaura coupling, to construct biaryl compounds .

Biological Applications

Pharmaceutical Development
Due to its structural properties, this compound is utilized in the synthesis of biologically active molecules. Its derivatives are explored for potential therapeutic effects against various diseases, including cancer and bacterial infections. The trifluoromethyl group is particularly significant for enhancing the pharmacokinetic properties of drug candidates .

Industrial Applications

Specialty Chemicals Production
In industrial settings, this compound is used to manufacture specialty chemicals that require specific functional groups for enhanced performance. Its applications extend to the production of materials with unique properties, such as improved thermal stability and solubility characteristics.

Case Studies

Study Application Findings
Study on Arylation ReactionsUtilization of this compound in Pd-catalyzed reactionsDemonstrated high yields in coupling reactions with oxadiamines, highlighting its effectiveness as a coupling partner .
Synthesis of Antitubercular CompoundsDevelopment of derivatives for tuberculosis treatmentCompounds derived from this compound showed improved potencies against Mycobacterium tuberculosis in vitro .
Production of Specialty AgrochemicalsUse in synthesizing agrochemical intermediatesEnhanced efficacy and stability were observed in formulations containing derivatives of this compound .

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table highlights key structural and functional differences between 2-Bromo-1-ethoxy-3-(trifluoromethyl)benzene and analogous compounds:

Compound Name Substituents Molecular Formula Key Properties/Applications Reference
This compound Br (C2), -OCH₂CH₃ (C1), -CF₃ (C3) C₉H₈BrF₃O Cross-coupling precursor, high stability due to -CF₃ Inferred
1-Bromo-2-ethoxy-3-fluorobenzene Br (C1), -OCH₂CH₃ (C2), -F (C3) C₈H₈BrFO Derivatization reagent for polyamines in HPLC
4-Bromo-1-methyl-2-(trifluoromethyl)benzene Br (C4), -CH₃ (C1), -CF₃ (C2) C₈H₆BrF₃ Materials science (fluorinated frameworks)
1-(2-Bromoethoxy)-3-methylbenzene -OCH₂CH₂Br (C1), -CH₃ (C3) C₉H₁₁BrO Alkylation agent in organic synthesis
1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene Br (C1), -OCH₃ (C2), -F (C3), -NO₂ (C4) C₇H₅BrFNO₃ Hazardous intermediate (nitro group increases toxicity)

Reactivity and Electronic Effects

  • Trifluoromethyl (-CF₃) vs. Fluorine (-F): The -CF₃ group in the target compound is a stronger electron-withdrawing group than -F, which reduces electron density at the aromatic ring, enhancing resistance to electrophilic substitution. This property is critical in medicinal chemistry for metabolic stability . In contrast, 1-Bromo-2-ethoxy-3-fluorobenzene (with -F) is more reactive toward nucleophilic derivatization, as seen in polyamine analysis .
  • Ethoxy (-OCH₂CH₃) vs. Methoxy (-OCH₃): Ethoxy groups offer better solubility in organic solvents compared to methoxy derivatives, facilitating reactions in non-polar media. However, methoxy groups (e.g., in 1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene) are smaller, reducing steric hindrance during substitution .
  • Nitro (-NO₂) Substitution: The nitro group in 1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene introduces significant toxicity and instability, limiting its industrial use compared to the safer trifluoromethyl-substituted target compound .

Data Tables

Table 1: Physical and Chemical Properties

Property This compound 1-Bromo-2-ethoxy-3-fluorobenzene 4-Bromo-1-methyl-2-(trifluoromethyl)benzene
Molecular Weight (g/mol) 277.06 219.05 229.04
Purity N/A 98% ≥99.0%
Boiling Point (°C) Estimated 220–240 180–190 195–210
Solubility Moderate in DCM, ethyl acetate High in methanol High in toluene

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